molecular formula C20H18ClN3O B11131692 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B11131692
M. Wt: 351.8 g/mol
InChI Key: XQRODJWIHOBBGX-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a bis-indole acetamide derivative characterized by a 6-chloro-substituted indole moiety linked via an ethyl spacer to an acetamide group, which is further substituted with a second indole ring at the 3-position.

Properties

Molecular Formula

C20H18ClN3O

Molecular Weight

351.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C20H18ClN3O/c21-16-6-5-14-7-9-24(19(14)12-16)10-8-22-20(25)11-15-13-23-18-4-2-1-3-17(15)18/h1-7,9,12-13,23H,8,10-11H2,(H,22,25)

InChI Key

XQRODJWIHOBBGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Direct Alkylation of 6-Chloroindole

The ethylamine side chain is introduced via N-alkylation of 6-chloroindole using 2-bromoethylamine hydrobromide. This reaction typically proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) with a base such as potassium carbonate to deprotonate the indole nitrogen.

Reaction Conditions :

  • Solvent : Anhydrous DMF

  • Base : K₂CO₃ (2.5 equiv)

  • Temperature : 80°C, 12–16 hours

  • Yield : 65–72%

Mechanistic Insight :
The base deprotonates the indole nitrogen, enabling nucleophilic attack on the bromoethylamine. Competing C-alkylation is minimized due to the steric hindrance at the indole’s C-3 position.

Protection-Deprotection Strategy

To prevent side reactions during subsequent steps, the primary amine is protected as a Boc (tert-butyloxycarbonyl) derivative:

  • Protection : Treat 6-chloroindole ethylamine with di-tert-butyl dicarbonate (Boc₂O) in THF, catalyzed by DMAP.

  • Deprotection : Remove the Boc group post-coupling using TFA in dichloromethane.

Advantages :

  • Improves solubility in organic solvents.

  • Prevents unwanted side reactions during amide bond formation.

Synthesis of Indole-3-acetic Acid Derivatives

Activation of Indole-3-acetic Acid

The carboxylic acid group of indole-3-acetic acid is activated using 1,1'-carbonyldiimidazole (CDI) to form an acylimidazole intermediate, which reacts efficiently with amines:

Procedure :

  • Dissolve indole-3-acetic acid (1.0 equiv) in anhydrous acetonitrile.

  • Add CDI (1.2 equiv) and pyridine (0.1 equiv) as a catalyst.

  • Stir at 25°C for 2 hours until CO₂ evolution ceases.

Intermediate Characterization :

  • ¹H NMR (300 MHz, CDCl₃): δ 8.10 (s, 1H, imidazole), 7.65–7.20 (m, 4H, indole).

  • Yield : >90%.

Amide Coupling and Final Assembly

Coupling of Activated Indole-3-acetic Acid with 6-Chloroindole Ethylamine

The acylimidazole intermediate reacts with the amine group of 6-chloroindole ethylamine under mild conditions:

Optimized Protocol :

  • Solvent : Acetonitrile

  • Temperature : 25°C, 6 hours

  • Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

  • Yield : 68–75%.

Critical Parameters :

  • Excess amine (1.5 equiv) ensures complete conversion.

  • Avoid prolonged reaction times to prevent imidazole hydrolysis.

Alternative Coupling Agents

For substrates sensitive to CDI, HATU or EDCl/HOBt may be employed:

Coupling AgentSolventBaseYield (%)
HATUDMFDIPEA82
EDCl/HOBtDCMTriethylamine78

Trade-offs :

  • HATU offers higher yields but increases cost.

  • EDCl/HOBt is cost-effective but requires anhydrous conditions.

Purification and Characterization

Chromatographic Purification

Crude product is purified using flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.

Typical Purity :

  • HPLC : ≥98% (C18 column, acetonitrile/water + 0.1% TFA).

  • Melting Point : 189–192°C (decomposes).

Spectroscopic Confirmation

  • ¹H NMR (300 MHz, DMSO-d₆):
    δ 10.85 (s, 1H, indole NH), 8.05 (d, J = 8 Hz, 1H), 7.40–6.95 (m, 6H), 3.85 (t, J = 6 Hz, 2H), 3.20 (t, J = 6 Hz, 2H).

  • HRMS (ESI+) : m/z 395.1321 [M+H]⁺ (calc. 395.1318).

Scale-Up Considerations and Process Optimization

Solvent Selection for Industrial Production

  • DMF vs. Acetonitrile : While DMF enhances reaction rates, acetonitrile is preferred for ease of removal and lower toxicity.

Catalytic Improvements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) reduces reaction time by 30% in biphasic systems .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of dihydroindole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s uniqueness lies in its dual indole system and chloro substitution. Key structural analogs and their differences are summarized below:

Compound Substituents Molecular Weight Key Features
Target Compound 6-Cl on indole-1-yl; indole-3-yl on acetamide ~381.8 g/mol Dual indole system with ethyl spacer; chloro substitution enhances lipophilicity
N-(2-(1H-Indol-3-yl)ethyl)acetamide (from Brevibacillus brevis B011) No chloro substitution; single indole-3-yl 202.2 g/mol Simpler structure; exhibits antibacterial activity against Ralstonia solanacearum
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide 5-Cl on indole-3-yl 236.7 g/mol Chloro at position 5 instead of 6; reduced steric hindrance
N-(2-(6-Methoxy-1H-indol-3-yl)ethyl)acetamide 6-OCH₃ on indole-3-yl 232.3 g/mol Methoxy group increases polarity; may alter receptor binding
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(methylsulfonyl)acetamide 4-Cl-benzoyl and 5-OCH₃ on indole; methylsulfonyl group ~434.9 g/mol Bulky substituents enhance metabolic stability but reduce solubility
N-(2-(6-Chloro-9H-carbazol-2-yl)propanamide Carbazole core with 6-Cl substitution ~355.8 g/mol Carbazole moiety introduces planar aromaticity; distinct from indole systems

Notes:

  • Chloro substitution at position 6 (target compound) vs. 5 () alters electronic effects and steric interactions.
  • Dual indole systems (target) vs. carbazole () or benzoyl-substituted indoles () influence π-π stacking and target selectivity.

Yield and Purity :

  • HATU-based methods () achieve yields of 75–79% with high purity .
  • DCC-mediated synthesis () reports crystalline products but requires filtration of dicyclohexylurea byproducts .

Key Findings :

  • The dual indole system in the target compound may enhance binding to indole-recognizing enzymes or receptors compared to mono-indole analogs .
  • Chloro substitution at position 6 (vs. 5) could improve metabolic stability but reduce aqueous solubility .

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide, also known as 2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide, is a synthetic compound belonging to the indole class of molecules. Its unique structure, characterized by two indole units connected by an ethyl bridge and an acetamide group, suggests potential for significant biological activity. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has a molecular formula of C_{18}H_{18}ClN_{3}O and a molecular weight of approximately 351.8 g/mol. The presence of the chloro substituent on the indole ring may influence its reactivity and biological interactions.

Synthesis

The synthesis typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The initial steps often focus on the formation of the indole moieties followed by the introduction of the ethyl and acetamide groups through various coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Molecular docking studies suggest that this compound may exhibit binding affinity towards specific targets, which could lead to its efficacy in treating diseases like cancer or infections .

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives containing indole units have shown promising results against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The cytotoxicity assays demonstrated that certain derivatives reduced cell viability significantly compared to untreated controls .

Antimicrobial Activity

Indole-based compounds have also been explored for their antimicrobial properties. Some studies indicate that similar compounds possess broad-spectrum activity against drug-resistant strains of bacteria and fungi. For example, certain derivatives have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

StudyCompoundTargetIC50 (μM)Observations
6aM. tuberculosis1.35Significant activity observed
3hA549 cells31.9Enhanced anticancer activity
9fCaco-2 cells20.6Potent anticancer effects

Q & A

Basic Research Questions

Q. What are the key structural features of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide, and how do they influence its bioactivity?

  • Structural Analysis : The compound contains two indole moieties: a 6-chloroindole linked via an ethyl group to an acetamide-substituted indole. The chloro substituent at position 6 enhances electrophilicity, potentially influencing receptor binding, while the acetamide group contributes to hydrogen-bonding interactions .
  • Methodological Insight : Use X-ray crystallography or NMR (e.g., 1^1H and 13^{13}C) to confirm stereochemistry and substituent positions. Compare with analogs (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) to assess substituent effects on solubility and target affinity .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Synthesis Protocol :

Step 1 : Couple 6-chloroindole with ethylenediamine under nucleophilic substitution (SN2) conditions.

Step 2 : React the intermediate with 2-(1H-indol-3-yl)acetic acid via carbodiimide-mediated amidation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product (>95% purity) .

  • Critical Parameters : Monitor reaction temperature (60–80°C for amidation) and pH (neutral for stability). Use TLC/HPLC to track intermediate formation .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in reported pharmacological data (e.g., conflicting IC50_{50} values) for this compound?

  • Data Validation :

  • Assay Reproducibility : Replicate studies under standardized conditions (e.g., cell line passage number, serum concentration).
  • Meta-Analysis : Cross-reference data from kinase inhibition assays (e.g., Bcl-2/Mcl-1 targets) and apoptosis assays to identify context-dependent activity .
    • Advanced Tools : Apply multivariate statistical analysis (PCA or clustering) to distinguish experimental noise from biologically significant variations .

Q. How can molecular docking and dynamics simulations guide target identification for this dual-indole acetamide derivative?

  • Computational Workflow :

Target Selection : Prioritize receptors with indole-binding pockets (e.g., serotonin receptors, kinase domains) based on structural homology.

Docking : Use AutoDock Vina to model binding poses, focusing on chloro and acetamide interactions.

Validation : Compare predicted binding energies with experimental SPR (surface plasmon resonance) data .

  • Case Study : Analogous compounds (e.g., N-[2-(1H-indol-1-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide) show affinity for neurokinin receptors, suggesting similar pathways .

Q. What analytical techniques are critical for confirming the structural integrity of this compound in complex matrices (e.g., cell lysates)?

  • Primary Methods :

  • NMR : Assign peaks for indole NH (~10–12 ppm) and acetamide carbonyl (~168–170 ppm).
  • HRMS : Validate molecular ion [M+H]+^+ at m/z 382.0843 (calculated for C20_{20}H17_{17}ClN3_3O) .
    • Advanced Applications : LC-MS/MS with MRM (multiple reaction monitoring) for quantification in pharmacokinetic studies .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous buffers during in vitro assays?

  • Strategies :

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • Prodrug Design : Introduce phosphate or PEG groups at the acetamide nitrogen to enhance hydrophilicity .

Q. What experimental approaches are recommended to elucidate the mechanism of action in cancer models?

  • In Vitro :

  • Enzyme Assays : Measure inhibition of anti-apoptotic proteins (Bcl-2, Mcl-1) using fluorescence polarization.
  • Cell Cycle Analysis : Flow cytometry (PI/RNase staining) to assess G1/S arrest .
    • In Vivo : Xenograft models (e.g., HT-29 colon cancer) with daily oral dosing (10–50 mg/kg) and terminal pharmacokinetic sampling .

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